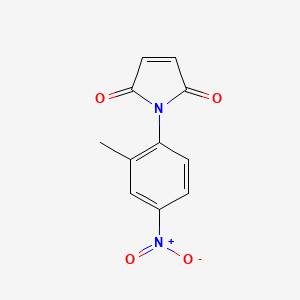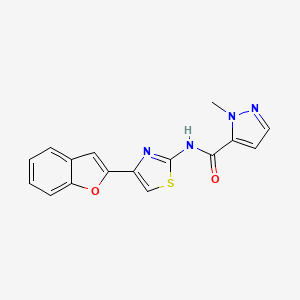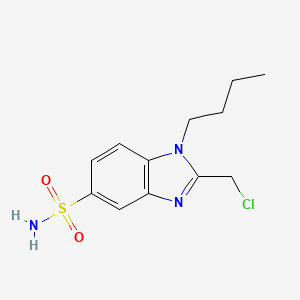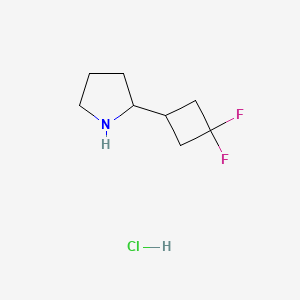
2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorocyclobutyl group
作用机制
The mechanism of action for 2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride is not specified in the search results. Pyrrolidine alkaloids, in general, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with a difluorocyclobutyl precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial synthesis may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the difluoro group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce de-fluorinated analogs. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
相似化合物的比较
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)pyrrolidine
- 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrobromide
- 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydroiodide
Uniqueness
2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(3,3-difluorocyclobutyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-6(5-8)7-2-1-3-11-7;/h6-7,11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMEMLLELCOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2530055.png)
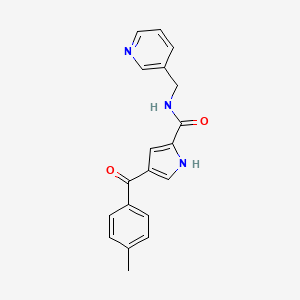

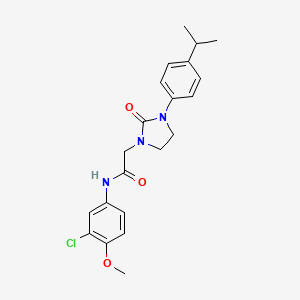
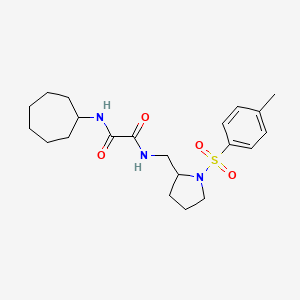
![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2530065.png)

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)
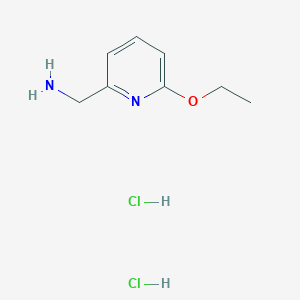
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
